molecular formula C20H21ClN6 B15021521 6-chloro-4-phenyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

6-chloro-4-phenyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

Cat. No.: B15021521
M. Wt: 380.9 g/mol
InChI Key: XGJKEJWZZYIHNW-UHFFFAOYSA-N
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Description

6-chloro-4-phenyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-4-phenylquinazoline with 5-propyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinazoline oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized quinazoline compounds.

Scientific Research Applications

6-chloro-4-phenyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-phenylquinazoline: A simpler quinazoline derivative with similar structural features but lacking the triazine moiety.

    6-chloroquinazoline: Another related compound with a chloro group at the 6-position but without the phenyl and triazine substituents.

    N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazoline: A compound with the triazine moiety but lacking the chloro and phenyl groups.

Uniqueness

6-chloro-4-phenyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is unique due to the presence of both the quinazoline and triazine moieties, which confer distinct chemical and biological properties. The combination of these structural features enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C20H21ClN6

Molecular Weight

380.9 g/mol

IUPAC Name

6-chloro-4-phenyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine

InChI

InChI=1S/C20H21ClN6/c1-2-10-27-12-22-19(23-13-27)26-20-24-17-9-8-15(21)11-16(17)18(25-20)14-6-4-3-5-7-14/h3-9,11H,2,10,12-13H2,1H3,(H2,22,23,24,25,26)

InChI Key

XGJKEJWZZYIHNW-UHFFFAOYSA-N

Canonical SMILES

CCCN1CNC(=NC1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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